molecular formula C13H12F3N5 B2978953 N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 2415541-62-5

N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B2978953
CAS No.: 2415541-62-5
M. Wt: 295.269
InChI Key: ZJURPEISDDNSSL-UHFFFAOYSA-N
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Description

N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound that features a unique combination of pyridine, azetidine, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 2-aminopyridine with α-bromoketones to form N-(pyridin-2-yl)amides under mild, metal-free conditions using I2 and TBHP in toluene . Another approach involves the use of Cu-catalyzed dehydrogenative reactions between aldehydes and aminopyridines in the presence of I2 .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: Hydrogenation catalysts such as Pd/C.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of the azetidine ring and the trifluoromethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5/c14-13(15,16)10-4-6-18-12(20-10)19-9-7-21(8-9)11-3-1-2-5-17-11/h1-6,9H,7-8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJURPEISDDNSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=CC=N2)NC3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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